molecular formula C11H11FN2 B13663718 2-(4-fluoro-3-methylphenyl)-5-methyl-1H-imidazole

2-(4-fluoro-3-methylphenyl)-5-methyl-1H-imidazole

Katalognummer: B13663718
Molekulargewicht: 190.22 g/mol
InChI-Schlüssel: ZXZXKOSNSDIRSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluoro-3-methylphenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a methyl group on the imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluoro-3-methylphenyl)-5-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzaldehyde and 1,2-diaminopropane.

    Cyclization Reaction: The aldehyde group of 4-fluoro-3-methylbenzaldehyde reacts with the amine groups of 1,2-diaminopropane under acidic conditions to form the imidazole ring.

    Methylation: The resulting imidazole intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 2-(4-fluoro-3-methylphenyl)-5-methylimidazole-4-carboxylic acid.

    Reduction: Formation of 2-(4-fluoro-3-methylphenyl)-5-methyl-1,2-dihydroimidazole.

    Substitution: Formation of 2-(4-aminophenyl)-5-methyl-1H-imidazole or 2-(4-mercaptophenyl)-5-methyl-1H-imidazole.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluoro-3-methylphenyl)-5-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(4-fluoro-3-methylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

    2-(4-Fluoro-3-methylphenyl)-1H-imidazole: Lacks the additional methyl group on the imidazole ring.

    2-(4-Fluoro-3-methylphenyl)-5-ethyl-1H-imidazole: Contains an ethyl group instead of a methyl group on the imidazole ring.

    2-(4-Fluoro-3-methylphenyl)-5-methyl-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.

Uniqueness: The presence of both a fluorine atom and a methyl group on the phenyl ring, along with a methyl group on the imidazole ring, makes 2-(4-fluoro-3-methylphenyl)-5-methyl-1H-imidazole unique

Eigenschaften

Molekularformel

C11H11FN2

Molekulargewicht

190.22 g/mol

IUPAC-Name

2-(4-fluoro-3-methylphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C11H11FN2/c1-7-5-9(3-4-10(7)12)11-13-6-8(2)14-11/h3-6H,1-2H3,(H,13,14)

InChI-Schlüssel

ZXZXKOSNSDIRSM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2=NC=C(N2)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.